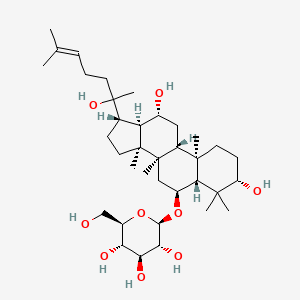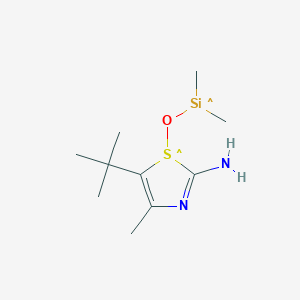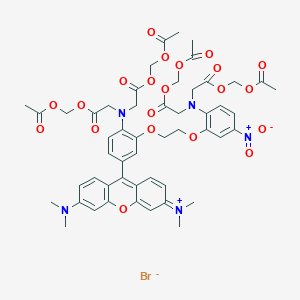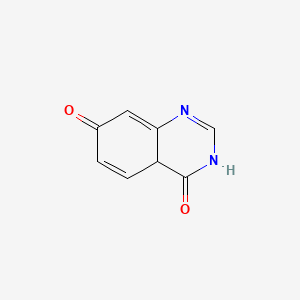
3,4a-Dihydroquinazoline-4,7-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4a-Dihydroquinazoline-4,7-dione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. This compound features a partially saturated quinazoline ring, which is a significant structural motif in various natural products and synthetic compounds with pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4a-Dihydroquinazoline-4,7-dione can be achieved through several methods. One common approach involves the reduction of quinazoline or quinazolinone compounds. Another method includes condensation-type reactions of ortho-amino benzylamines with carbonyl derivatives. Additionally, ring formation via the addition of nucleophiles to carbodiimide intermediates is also employed .
Industrial Production Methods
Industrial production of this compound often involves multicomponent one-pot methods. These methods are advantageous as they allow for the installation of numerous functional groups, providing extensive diversity about the heterocyclic scaffold .
化学反应分析
Types of Reactions
3,4a-Dihydroquinazoline-4,7-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include formic acid, acetic acid, and various alkylating agents. The conditions for these reactions typically involve moderate temperatures and the use of catalysts such as triflic anhydride .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with formic acid or acetic acid/formic acid produces water, carbon dioxide, and methanol as byproducts .
科学研究应用
3,4a-Dihydroquinazoline-4,7-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: It exhibits antiparasitic, antifungal, antitumor, and antiviral activities.
Medicine: It is investigated for its potential use in treating respiratory ailments and other diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 3,4a-Dihydroquinazoline-4,7-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
3,4a-Dihydroquinazoline-4,7-dione can be compared with other similar compounds, such as:
Quinazoline: A parent compound with a fully unsaturated ring.
Quinazolinone: A compound with a carbonyl group at the 4-position.
2,3-Dihydroquinazoline-4(1H)-one: A similar compound with a different substitution pattern
These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
属性
分子式 |
C8H6N2O2 |
|---|---|
分子量 |
162.15 g/mol |
IUPAC 名称 |
3,4a-dihydroquinazoline-4,7-dione |
InChI |
InChI=1S/C8H6N2O2/c11-5-1-2-6-7(3-5)9-4-10-8(6)12/h1-4,6H,(H,9,10,12) |
InChI 键 |
TZRHHIZLGIGAJD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=O)C=C2C1C(=O)NC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-[3-[(4-oxo-1H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B12350243.png)

![Tetrazolo[1,5-a]quinoxalin-4(5H)-one (8CI,9CI)](/img/structure/B12350275.png)
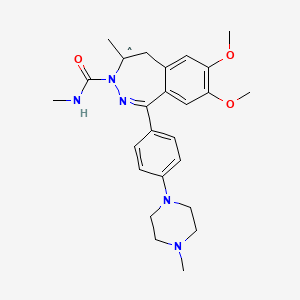
![Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II)](/img/structure/B12350282.png)
![5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]pyrazolidin-3-yl]amino]pyrazine-2-carbonitrile;methanesulfonic acid](/img/structure/B12350290.png)

![3-ethyl-2-((1E,3E,5E)-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)penta-1,3-dien-1-yl)benzo[d]thiazol-3-ium perchlorate](/img/structure/B12350300.png)
![[1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl-2,4,5,6,7-d5]-1-naphthalenyl-methanone](/img/structure/B12350305.png)
